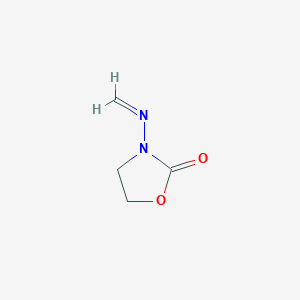
Urea, 1-cyclohexyl-3-methyl-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-cyclohexyl-3-methyl-3-nitroso- is a compound belonging to the class of nitrosoureas. Nitrosoureas are known for their antitumor properties and ability to cross the blood-brain barrier, making them valuable in cancer treatment . This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a nitroso group attached to the urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-cyclohexyl-3-methyl-3-nitroso- typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-cyclohexyl-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of urea, 1-cyclohexyl-3-methyl-3-nitroso- involves the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation disrupts cellular processes, leading to cell death. The compound’s ability to cross the blood-brain barrier enhances its effectiveness against brain tumors .
Vergleich Mit ähnlichen Verbindungen
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar structure but with a chloroethyl group instead of a methyl group.
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Contains a 4-methylcyclohexyl group.
Uniqueness: Urea, 1-cyclohexyl-3-methyl-3-nitroso- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group and the nitroso functionality provides distinct chemical properties compared to other nitrosoureas .
Eigenschaften
CAS-Nummer |
16813-38-0 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-cyclohexyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H15N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,12) |
InChI-Schlüssel |
LPIDGDNUIKEHNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1CCCCC1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


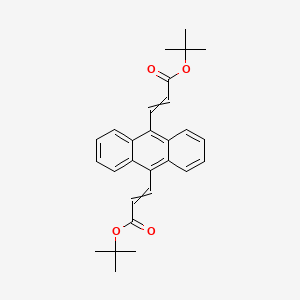
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
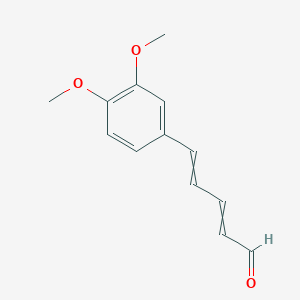
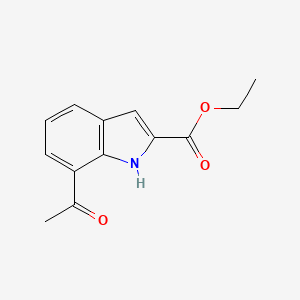
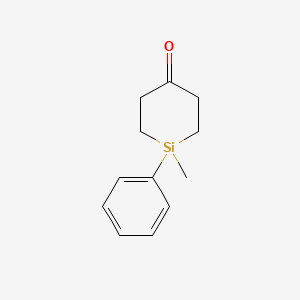

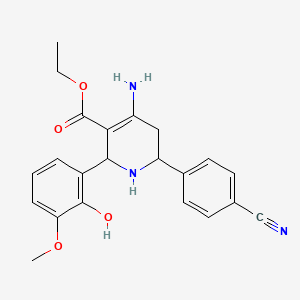
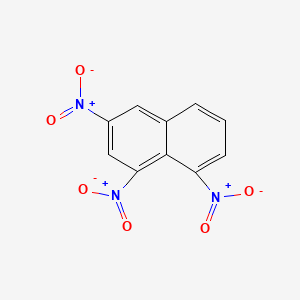
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
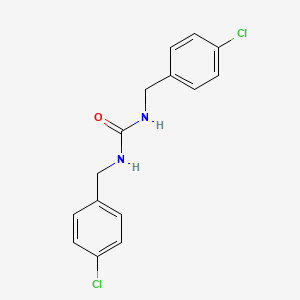

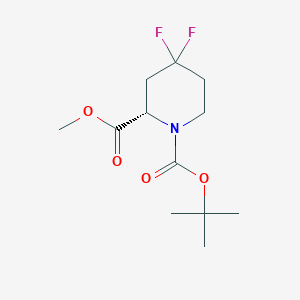
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
